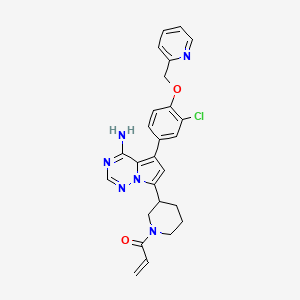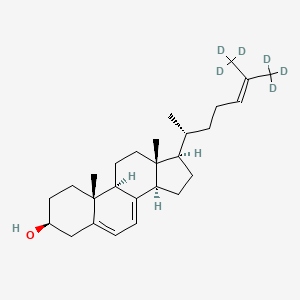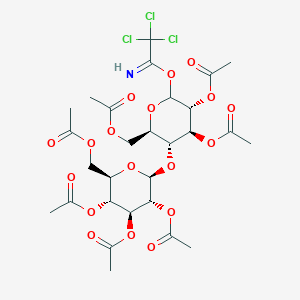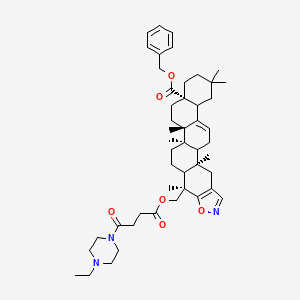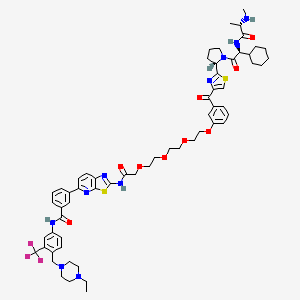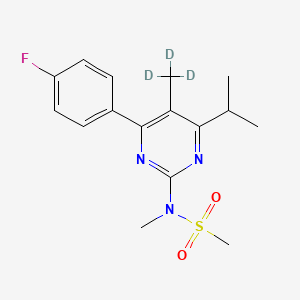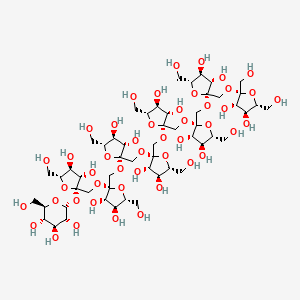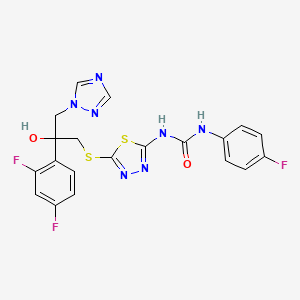
Antifungal agent 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 12 is a compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and survival. This compound is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both medical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 12 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve several purification steps, including crystallization and chromatography, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Antifungal agent 12 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to disrupt fungal growth.
Medicine: Applied in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the preservation of materials susceptible to fungal contamination, such as wood and textiles.
Mecanismo De Acción
The mechanism of action of Antifungal agent 12 involves targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death. This action is facilitated by the compound’s ability to integrate into the lipid bilayer, causing increased membrane permeability and leakage of essential cell contents.
Comparación Con Compuestos Similares
Similar Compounds
Azoles: Inhibit ergosterol synthesis by blocking lanosterol 14α-demethylase.
Polyenes: Bind to ergosterol and disrupt the fungal cell membrane.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Uniqueness
Antifungal agent 12 is unique in its specific binding affinity for ergosterol and its ability to disrupt the fungal cell membrane more effectively than some other antifungal agents. This makes it particularly potent against a broad spectrum of fungal pathogens.
Propiedades
Fórmula molecular |
C20H16F3N7O2S2 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C20H16F3N7O2S2/c21-12-1-4-14(5-2-12)26-17(31)27-18-28-29-19(34-18)33-9-20(32,8-30-11-24-10-25-30)15-6-3-13(22)7-16(15)23/h1-7,10-11,32H,8-9H2,(H2,26,27,28,31) |
Clave InChI |
VBFYETYYEZEPQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
